

Validating Target Engagement of MK-4074 on ACC1 and ACC2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MK-4074	
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This guide provides a comprehensive comparison of **MK-4074**, a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2), with other notable ACC inhibitors. Experimental data and detailed protocols are presented to objectively assess its target engagement and performance.

Executive Summary

MK-4074 is a highly potent inhibitor of both ACC1 and ACC2, with an in vitro half-maximal inhibitory concentration (IC50) of approximately 3 nM for both isoforms.[1][2] Its liver-specific targeting, facilitated by organic anion-transporting polypeptides (OATPs), minimizes systemic exposure and potential off-target effects.[1][3] Validation of target engagement is demonstrated through robust inhibition of de novo lipogenesis (DNL) and stimulation of fatty acid oxidation (FAO) in preclinical and clinical settings. A notable on-target effect of MK-4074 and other dual ACC inhibitors is an increase in plasma triglycerides, a factor to consider in its therapeutic application.

Comparison of MK-4074 with Alternative ACC Inhibitors

The following table summarizes the key characteristics of **MK-4074** in comparison to other well-documented ACC inhibitors.



Feature	MK-4074	Firsocostat (GS-0976/ND- 630)	PF-05221304	ND-654
Target(s)	ACC1 and ACC2	ACC1 and ACC2	ACC1 and ACC2	ACC1 and ACC2
IC50	~3 nM (hACC1 & hACC2)[1]	2.1 nM (hACC1), 6.1 nM (hACC2)	Data not publicly available	3 nM (hACC1), 8 nM (hACC2)
Tissue Specificity	Liver-specific (OATP substrate)	Liver-targeted	Liver-targeted	Liver-directed
Reported Efficacy	Reduced hepatic steatosis by 36% in humans.	Significant reductions in hepatic steatosis.	Dose-dependent suppression of DNL.	Reduced hepatic steatosis and delayed progression of hepatocellular carcinoma in rats.
Effect on Plasma Triglycerides	Increased by ~200% in humans.	Significant increase observed.	Asymptomatic increases with ≥90% DNL inhibition.	Reduced in a rat model of NASH.

Experimental Data In Vitro Potency

MK-4074 demonstrates potent, dual inhibition of human ACC1 and ACC2 with an IC50 of approximately 3 nM. This is comparable to other potent ACC inhibitors like Firsocostat and ND-654.

In Vivo Target Engagement: Preclinical Models

In a KKAy mouse model of obesity and type 2 diabetes, a single oral dose of **MK-4074** dose-dependently decreased hepatic DNL with an ID50 of 0.9 mg/kg. Furthermore, single oral doses of 30 and 100 mg/kg led to a 1.5- to 3-fold increase in plasma total ketones, a surrogate marker for hepatic FAO.



Clinical Target Engagement

In a Phase 1 study with healthy subjects, **MK-4074** administered as a single 140 mg dose or as a divided dose (70 mg b.i.d.) for 7 days resulted in approximately 96% and 91% inhibition of fractional DNL, respectively, compared to placebo. In patients with hepatic steatosis, 4 weeks of treatment with **MK-4074** resulted in a 36% reduction in liver triglycerides.

On-Target Side Effect: Hypertriglyceridemia

A consistent observation with potent dual ACC inhibitors is an elevation in plasma triglycerides. Treatment with **MK-4074** for 4 weeks increased mean plasma triglycerides by approximately 200%. This is understood to be a direct consequence of on-target ACC inhibition, which leads to a reduction in malonyl-CoA. The subsequent decrease in polyunsaturated fatty acid (PUFA) synthesis activates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), leading to increased VLDL secretion.

Experimental Protocols Biochemical ACC Inhibition Assay

This assay determines the in vitro potency of inhibitors against purified ACC enzymes.

Protocol:

- Recombinant human ACC1 and ACC2 enzymes are purified.
- The enzyme is incubated with the test compound (e.g., MK-4074) at various concentrations.
- The enzymatic reaction is initiated by adding a reaction mixture containing:
 - 50 mM HEPES-Na (pH 7.5)
 - 20 mM MgCl2
 - 20 mM potassium citrate
 - 2 mM DTT
 - 0.5 mg/mL BSA



- 5 mM ATP
- 250 μM acetyl-CoA
- 4.1 mM NaHCO3
- 0.086 mM NaH14CO3 (radiolabeled bicarbonate)
- The reaction is incubated at 37°C for 40 minutes.
- The reaction is stopped, and the incorporation of 14C into the acid-stable product, malonyl-CoA, is measured using a scintillation counter.
- IC50 values are calculated from the dose-response curves.

Cellular De Novo Lipogenesis (DNL) Assay

This assay measures the rate of new fatty acid synthesis in cells.

Protocol:

- Hepatocytes are pre-incubated with the test compound for 1 hour.
- The cells are then incubated for an additional 1-3 hours with 14C-labeled acetate.
- After incubation, intracellular lipids are extracted.
- The amount of 14C incorporated into the lipid fraction is quantified to determine the rate of DNL.

Cellular Fatty Acid Oxidation (FAO) Assay

This assay measures the breakdown of fatty acids for energy.

Protocol:

- Cells are pre-incubated with the test compound for 1 hour.
- The cells are then incubated for an additional 1-3 hours with 3H-labeled palmitate.



 The amount of released 3H-labeled fatty acids (or tritiated water) is measured to determine the rate of FAO.

In Vivo Target Engagement in Mouse Models

Protocol:

- Male KKAy mice (a model of obesity and type 2 diabetes) are used.
- A single oral dose of **MK-4074** (e.g., 0.3-3 mg/kg) is administered.
- After a specified time (e.g., 1 hour), the liver is excised.
- Liver slices are prepared and incubated with 14C-acetate to measure ex vivo DNL.
- Alternatively, plasma samples are collected at various time points post-dose to measure total ketone bodies as a surrogate for hepatic FAO.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify drug-target interaction in a cellular environment. While a specific CETSA protocol for **MK-4074** is not detailed in the provided search results, a general protocol can be adapted.

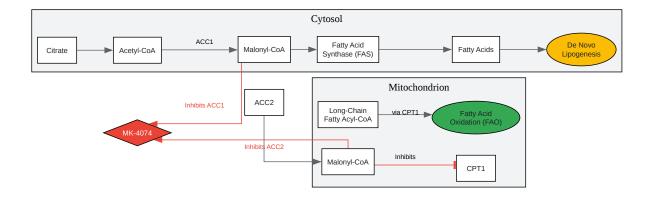
Adapted Protocol:

- Intact cells are treated with the test compound (MK-4074) or vehicle (DMSO).
- The cell suspensions are heated to a range of temperatures to induce protein denaturation.
- Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
- The amount of soluble ACC1 and ACC2 remaining in the supernatant is quantified by a sensitive protein detection method such as Western blotting or an immunoassay (e.g., AlphaLISA).



• Binding of the compound to the target protein stabilizes it, resulting in a shift in the melting curve to a higher temperature.

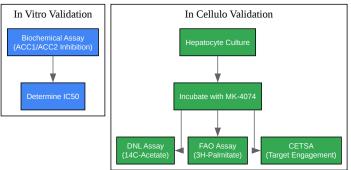
Visualizations

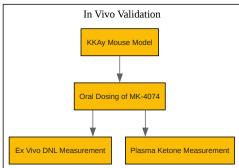


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Caption: Mechanism of action of MK-4074 on ACC1 and ACC2 in lipid metabolism.







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Caption: Experimental workflow for validating MK-4074 target engagement.

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References

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- To cite this document: BenchChem. [Validating Target Engagement of MK-4074 on ACC1 and ACC2: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800864#validating-target-engagement-of-mk-4074-on-acc1-and-acc2]



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